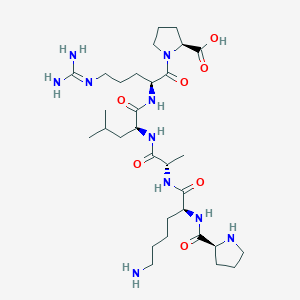![molecular formula C21H18ClNO3 B15169515 5-Chloro-2-hydroxy-N-{3-[(3-methylbenzyl)oxy]phenyl}benzamide CAS No. 648922-86-5](/img/structure/B15169515.png)
5-Chloro-2-hydroxy-N-{3-[(3-methylbenzyl)oxy]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-hydroxy-N-{3-[(3-methylbenzyl)oxy]phenyl}benzamide is a unique chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure featuring a chloro and hydroxy substituent on a benzamide backbone, combined with a 3-methylbenzyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-{3-[(3-methylbenzyl)oxy]phenyl}benzamide typically involves multiple steps:
Formation of Benzamide Backbone: : This involves the reaction of 5-chloro-2-hydroxybenzoic acid with an amine to form the benzamide structure.
Substitution Reaction: : Introducing the 3-[(3-methylbenzyl)oxy]phenyl group via a substitution reaction, often under reflux conditions with suitable solvents like toluene or DMF.
Industrial Production Methods
On an industrial scale, the production often employs continuous flow reactors to manage the precise reaction conditions and enhance yield. The use of catalysts such as palladium may be utilized to facilitate specific steps in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Can undergo oxidation to form various quinone derivatives.
Reduction: : Hydrogenation can reduce the compound to more saturated forms.
Substitution: : Electrophilic aromatic substitution reactions are common, given the chloro and hydroxy groups.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: : Sodium borohydride (NaBH4), hydrogen gas with palladium on carbon (Pd/C)
Solvents: : Toluene, dimethylformamide (DMF), ethanol
Major Products
The primary products of these reactions often involve modifications on the phenyl rings or at the chloro/hydroxy substituents, leading to derivatives useful in various chemical syntheses.
Applications De Recherche Scientifique
Chemistry
Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology
Studied for its potential role as an enzyme inhibitor, impacting various biochemical pathways.
Medicine
Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry
Utilized in the manufacturing of specialty chemicals and materials due to its stability and reactivity.
Mécanisme D'action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. This interaction often involves binding to the active site of enzymes, inhibiting their activity, or modulating receptor functions in cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-hydroxybenzoic acid
3-Methylbenzyl chloride
N-phenylbenzamide
Highlighting Uniqueness
What sets 5-Chloro-2-hydroxy-N-{3-[(3-methylbenzyl)oxy]phenyl}benzamide apart is the combination of its structural elements, which confer unique reactivity and binding properties not seen in simpler analogs. Its tailored synthesis allows for specific functionalization that enhances its applicability in diverse scientific fields.
Propriétés
Numéro CAS |
648922-86-5 |
|---|---|
Formule moléculaire |
C21H18ClNO3 |
Poids moléculaire |
367.8 g/mol |
Nom IUPAC |
5-chloro-2-hydroxy-N-[3-[(3-methylphenyl)methoxy]phenyl]benzamide |
InChI |
InChI=1S/C21H18ClNO3/c1-14-4-2-5-15(10-14)13-26-18-7-3-6-17(12-18)23-21(25)19-11-16(22)8-9-20(19)24/h2-12,24H,13H2,1H3,(H,23,25) |
Clé InChI |
IKAOBNFYQRAZHL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)COC2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


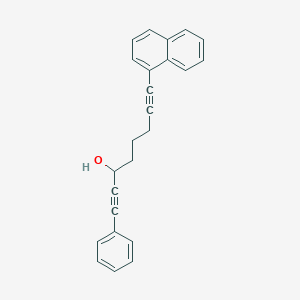
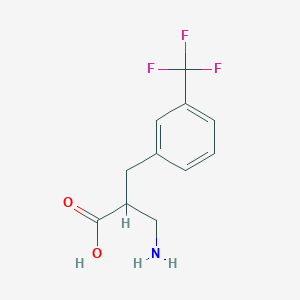
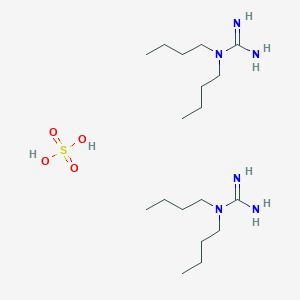
![N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide](/img/structure/B15169452.png)
![(3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide](/img/structure/B15169453.png)
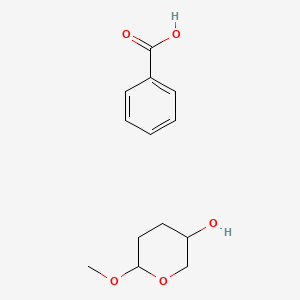
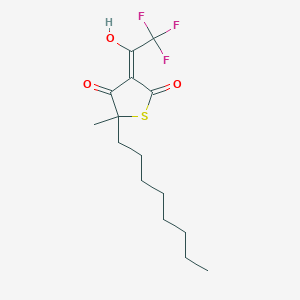

![4-[Hydroxy(phenyl)methyl]hex-4-en-3-one](/img/structure/B15169485.png)
![9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene](/img/structure/B15169493.png)
![Benzenesulfonamide, N-[1,1'-biphenyl]-2-yl-4-(1-methylethyl)-](/img/structure/B15169497.png)
![N,N'-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide]](/img/structure/B15169500.png)

